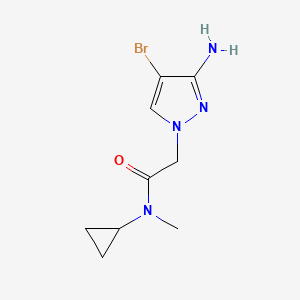

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide

Description

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with amino and bromo groups

Properties

Molecular Formula |

C9H13BrN4O |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

2-(3-amino-4-bromopyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |

InChI |

InChI=1S/C9H13BrN4O/c1-13(6-2-3-6)8(15)5-14-4-7(10)9(11)12-14/h4,6H,2-3,5H2,1H3,(H2,11,12) |

InChI Key |

RBBAXIOOAFZUMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CC1)C(=O)CN2C=C(C(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with N-cyclopropyl-N-methylacetamide under specific conditions. The reaction may require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Pyrazole Ring Formation

The bromo-substituted pyrazole core is synthesized via condensation reactions between hydrazine derivatives and carbonyl compounds. A typical pathway involves the reaction of hydrazine with a 4-bromo-3-keto ester under acidic conditions, forming the pyrazole ring with an amino group at position 3 and bromine at position 4 . This step establishes the foundational heterocyclic framework.

Acetamide Functionalization

The acetamide group at position 2 of the pyrazole is introduced by acetylating the amino group. This is achieved using reagents like acetyl chloride or acetate anhydride in the presence of a base (e.g., pyridine).

Alkylation of the Amide Nitrogen

The amide nitrogen undergoes alkylation to introduce cyclopropylmethyl and methyl groups:

-

Sequential Alkylation :

-

Pre-formed Secondary Amine :

Pyrazole Ring Formation Mechanism

The condensation between hydrazine and a carbonyl compound proceeds through nucleophilic attack on the carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring .

Alkylation Mechanism

The alkylation of the amide nitrogen involves deprotonation of the amine to form a strong base, which then attacks the alkyl halide (e.g., cyclopropylmethyl bromide) to form a new carbon-nitrogen bond .

Key Reaction Data

Comparison with Analogous Compounds

Scientific Research Applications

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-dimethylpropanamide: Similar structure but with different substituents, leading to distinct properties and applications.

3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one: Another related compound with a pyrrolidinone ring, offering unique chemical and biological properties.

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)butanoic acid: A compound with a butanoic acid group, used in different research contexts.

Uniqueness

Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research .

Biological Activity

The compound 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential, synthesis, and relevant case studies.

- IUPAC Name : 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide

- Molecular Formula : CHBrNO

- Molecular Weight : 247.09 g/mol

- CAS Number : 1248283-45-5

Biological Activities

The biological activities of pyrazole derivatives, including the compound in focus, have been extensively studied. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . A study demonstrated that certain pyrazole derivatives inhibited bacterial growth at concentrations as low as 6.25 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In a comparative study, several analogs exhibited up to 85% inhibition of tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM . These findings suggest that 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide may also possess similar anti-inflammatory effects.

Analgesic Effects

The compound's analgesic properties were highlighted in studies where it was compared to standard analgesics like indomethacin. Pyrazole derivatives demonstrated comparable efficacy in reducing pain-related behaviors in animal models .

Antitubercular Activity

Some pyrazole derivatives have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. Compounds were screened using the BACTEC system, with some showing promising results comparable to standard treatments .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide typically involves multi-step reactions starting from appropriate pyrazole precursors. The structure activity relationship (SAR) indicates that modifications on the pyrazole ring and the side chain significantly influence biological activity .

Case Studies

Several studies have provided insights into the biological activities of related compounds:

- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6, with some compounds achieving inhibition levels comparable to dexamethasone .

- Antimicrobial Testing : Pyrazole derivatives were screened against various bacterial strains, showing effective inhibition at low concentrations, which supports their potential use in treating infections .

- Antitubercular Screening : Research focused on the efficacy of synthesized pyrazoles against M. tuberculosis, revealing promising results that warrant further investigation for potential therapeutic applications .

Q & A

Q. What synthetic routes enable selective N-methylation without disturbing the cyclopropane ring?

- Methodological Answer :

- Reductive Amination : Use formaldehyde and NaBH₃CN in MeOH. The cyclopropane ring remains intact under mild conditions (0–5°C, 2 hours).

- Alternative : Protect the amine with Boc, methylate via alkylation, then deprotect with TFA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.